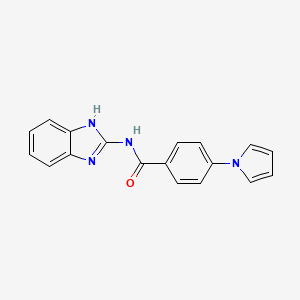
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-furylmethyl)acetamide is a compound with potential applications in various scientific fields. This molecule features an isoquinoline structure combined with a furylmethyl acetamide moiety, which is the driving force behind its unique properties and functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-furylmethyl)acetamide can be achieved through a multi-step process, involving the following key steps:
Formation of Isoquinoline Ring: Starting from a suitable precursor like β-phenylethylamine, the isoquinoline structure can be constructed via the Bischler-Napieralski reaction, involving cyclization under acidic conditions.
Functionalization: The dihydroisoquinoline can then be modified to introduce the desired substituents through alkylation, acylation, or other functionalization reactions.
Attachment of Furylmethyl Acetamide: The final step involves the attachment of the furylmethyl acetamide group to the isoquinoline nucleus, which can be accomplished through amidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above steps for scale-up, focusing on yield maximization and process efficiency. This could include continuous flow synthesis, use of catalysts to lower activation energies, and recycling of solvents and reagents to minimize waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The isoquinoline ring can undergo oxidation reactions to form quinoline derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives under appropriate conditions.
Substitution: Both the isoquinoline and furan rings can participate in electrophilic and nucleophilic substitution reactions, introducing a variety of functional groups.
Common Reagents and Conditions:
Oxidation: Typically performed with reagents like potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.
Substitution: Conditions vary depending on the desired functional group, but generally involve the use of halogenated solvents and strong nucleophiles or electrophiles.
Major Products Formed: These reactions can yield a variety of products including quinoline, tetrahydrofuran derivatives, and a host of substituted isoquinoline and furylmethyl derivatives.
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-furylmethyl)acetamide has shown promise in several research fields:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules, exploring novel reaction pathways and chemical transformations.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme kinetics.
Mecanismo De Acción
The mechanism by which 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-furylmethyl)acetamide exerts its effects is complex and depends on its specific application. For instance, in a biological context, it might:
Interact with molecular targets: Such as enzymes or receptors, modulating their activity through binding interactions.
Influence pathways: Affect signaling pathways involved in inflammation or cellular protection by modulating enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Isoquinoline derivatives: These compounds share the core isoquinoline structure but lack the furylmethyl acetamide functionality.
Furan derivatives: These compounds contain the furan ring but do not have the isoquinoline backbone.
Acetamide derivatives: These compounds have the acetamide group but are structurally distinct from the isoquinoline and furan components.
Hope this helps! Let me know if there’s anything else you need!
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(17-10-15-6-3-9-20-15)12-18-8-7-13-4-1-2-5-14(13)11-18/h1-6,9H,7-8,10-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDSBUPLUHLQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B4880833.png)
![2-Phenoxyethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4880837.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide](/img/structure/B4880839.png)
![N,N-diethyl-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B4880848.png)
![2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B4880853.png)
![4-chloro-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B4880874.png)
![N,N'-[sulfonylbis(benzene-4,1-diyloxybenzene-3,1-diyl)]bis(N-acetylacetamide)](/img/structure/B4880877.png)
![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B4880879.png)
![(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide](/img/structure/B4880884.png)
![2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4880891.png)

![N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B4880903.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4880907.png)
![5-[2-(benzyloxy)benzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880914.png)
